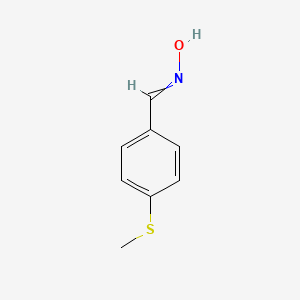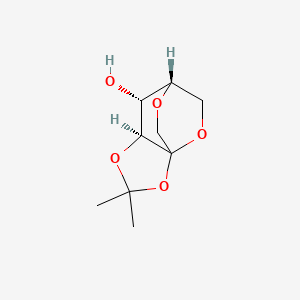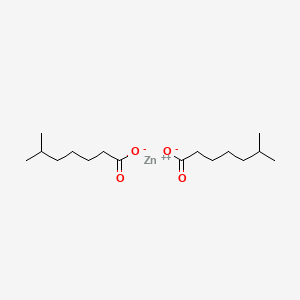
Zinc isooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc isooctanoate is an organozinc compound that belongs to the category of organic zinc compounds. It is characterized by the presence of hydrocarbons in its molecular formula. This compound is widely used in various industrial applications due to its catalytic properties and its role in accelerating chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc isooctanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isooctanoic acid. The reaction typically occurs under controlled conditions, often involving heating and stirring to ensure complete reaction. The process can be represented by the following equation:
ZnO+2C8H16O2→Zn(C8H15O2)2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc isooctanoate undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and isooctanoic acid.
Reduction: Can be reduced to elemental zinc under specific conditions.
Substitution: Participates in substitution reactions where the isooctanoate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air, often at elevated temperatures.
Reduction: Involves reducing agents such as hydrogen gas or hydrides.
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Zinc oxide and isooctanoic acid.
Reduction: Elemental zinc.
Substitution: Various organozinc compounds depending on the substituent used .
Wissenschaftliche Forschungsanwendungen
Zinc isooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme function and metal ion homeostasis.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its catalytic properties .
Wirkmechanismus
The mechanism of action of zinc isooctanoate involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. This property makes it an effective catalyst in many organic reactions. Additionally, zinc ions can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
- Zinc naphthenate
- Dimethyl zinc
- Lauryl dibutyl zinc
Comparison: Zinc isooctanoate is unique due to its specific hydrocarbon structure, which imparts distinct catalytic properties. Compared to zinc naphthenate, it offers different solubility and reactivity profiles, making it suitable for specific industrial applications. Dimethyl zinc and lauryl dibutyl zinc, while also organozinc compounds, have different molecular structures and thus different reactivity and applications .
Eigenschaften
CAS-Nummer |
84082-93-9 |
|---|---|
Molekularformel |
C16H30O4Zn |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
zinc;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
ADJMNWKZSCQHPS-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
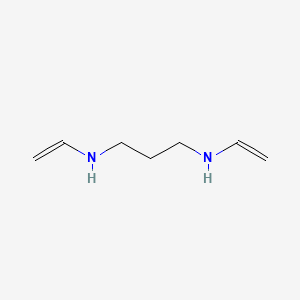

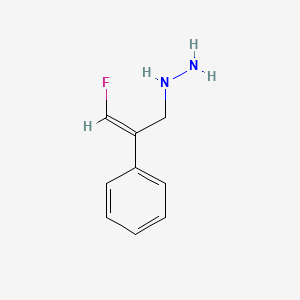
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
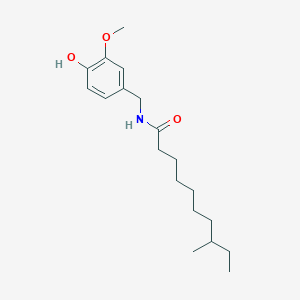
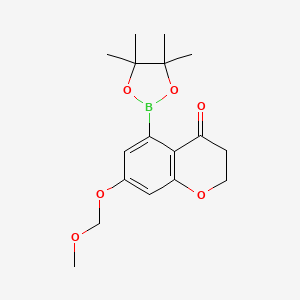
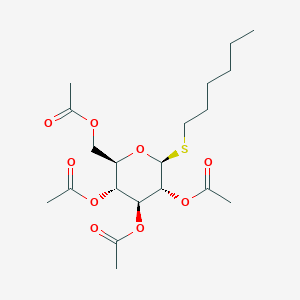
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)


